5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID

Description

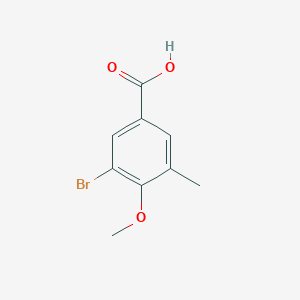

5-Bromo-4-methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 3-position of the benzene ring. The bromine substituent enhances electrophilic reactivity, while the methoxy and methyl groups influence steric and electronic properties, affecting solubility and interaction with biological targets.

Properties

IUPAC Name |

3-bromo-4-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHQYRNZHDJCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701671 | |

| Record name | 3-Bromo-4-methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808750-20-1 | |

| Record name | 3-Bromo-4-methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Bromination of Methyl 4-Methoxy-3-Methylbenzoate

- Reagents: Bromine (Br2), acetic acid (AcOH)

- Procedure: Methyl 4-methoxy-3-methylbenzoate is dissolved in glacial acetic acid. Bromine is added dropwise while maintaining the temperature below 25°C to control reaction rate and avoid polybromination.

- Reaction: Electrophilic aromatic substitution occurs preferentially at the 5-position relative to the methoxy and methyl groups.

- Work-up: After completion, the reaction mixture is poured into cold water, and the pH is adjusted to 8-9 using sodium carbonate to precipitate the brominated ester.

- Yield: High, typically >90% purity by ^1H NMR.

Step 2: Hydrolysis to 5-Bromo-4-Methoxy-3-Methylbenzoic Acid

- Reagents: Sodium hydroxide (NaOH), ethanol (EtOH), water (H2O)

- Procedure: The brominated methyl ester is refluxed with a mixture of NaOH in EtOH/H2O for approximately 30 minutes to saponify the ester group.

- Work-up: The reaction mixture is acidified to pH ~2 with concentrated hydrochloric acid (HCl) to precipitate the free acid.

- Isolation: The acid is filtered, washed with water, and dried.

- Yield: Approximately 80-85%.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2, AcOH | < 25°C | 2 hours | >90 | Controlled addition to avoid overbromination |

| Hydrolysis | NaOH, EtOH/H2O (1:1) | Reflux (~78°C) | 30 minutes | ~82 | Followed by acidification to pH 2 |

Alternative Synthetic Considerations

- Catalysts: Iron or copper salts can be used to catalyze bromination, enhancing regioselectivity.

- Solvent Systems: Variations include using ethanol or dichloromethane for bromination to improve solubility and reaction control.

- Purification: Crude products are purified by recrystallization from suitable solvents or by extraction and washing steps to remove impurities.

Research Findings and Optimization

- The bromination step is highly sensitive to temperature and bromine addition rate; maintaining below 25°C prevents polybrominated by-products.

- Hydrolysis under reflux with NaOH in ethanol-water mixture efficiently converts methyl esters to acids with minimal side reactions.

- Acidification after hydrolysis is critical to precipitate the acid product and ensure high purity.

- The overall yield can be optimized to above 80% with proper control of reaction parameters.

- Continuous flow reactors have been suggested for scale-up to improve reproducibility and safety during bromination.

Summary Table of Key Preparation Steps

| Stage | Starting Material | Reagents/Conditions | Product | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Bromination | Methyl 4-methoxy-3-methylbenzoate | Br2 in AcOH, <25°C, 2 h | Methyl 5-bromo-4-methoxy-3-methylbenzoate | >90 | Controlled bromine addition |

| Hydrolysis | Brominated methyl ester | NaOH in EtOH/H2O, reflux 30 min | This compound | ~82 | Acidify to pH 2 to isolate acid |

Chemical Reactions Analysis

Types of Reactions

5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium or copper.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.

Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Products include 3-amino-4-methoxy-5-methylbenzoic acid or 3-thio-4-methoxy-5-methylbenzoic acid.

Oxidation: Products include 3-bromo-4-methoxy-5-methylbenzaldehyde or 3-bromo-4-methoxy-5-methylbenzoic acid.

Reduction: Products include 3-bromo-4-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-bromo-4-methoxy-3-methylbenzoic acid, a comparison is made with related benzoic acid derivatives. Key structural analogs include 5-bromo-2-hydroxybenzoic acid and 4-methoxy-3-methylbenzoic acid , as well as hydrazide derivatives reported in literature (e.g., compounds from the provided evidence).

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Reactivity and Acidity: The 5-bromo substituent in this compound increases electrophilicity compared to non-halogenated analogs, facilitating nucleophilic aromatic substitution reactions. However, the 4-methoxy group reduces acidity compared to hydroxyl-containing analogs like 5-bromo-2-hydroxybenzoic acid .

Biological Activity: Hydrazide derivatives of brominated benzoic acids (e.g., S31721) exhibit notable antimicrobial properties, attributed to the combined effects of bromine (membrane disruption) and hydrazide groups (metal chelation) . In contrast, this compound may show weaker activity due to the absence of a reactive hydrazide moiety.

Solubility and Stability: The methoxy and methyl groups in this compound improve solubility in organic solvents (e.g., DMSO, ethanol) compared to purely halogenated analogs. However, bromine increases molecular weight, reducing aqueous solubility.

Biological Activity

5-Bromo-4-methoxy-3-methylbenzoic acid is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.

This compound has the molecular formula and a molecular weight of approximately 229.07 g/mol. The compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid structure. The electron-withdrawing effect of the bromine atom combined with the electron-donating nature of the methoxy group significantly influences its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of 4-Methoxy-3-methylbenzoic Acid : Utilizing bromine in the presence of a catalyst such as iron chloride.

- Nucleophilic Substitution Reactions : Employing reagents like N-bromosuccinimide (NBS) in suitable solvents to facilitate bromination at the desired position.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial activities against various pathogens. For instance, studies have shown that related compounds can inhibit fungi such as Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agriculture as fungicides .

Protein Degradation Pathways

In vitro studies have demonstrated that benzoic acid derivatives can enhance the activity of key protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This is particularly relevant for aging-related decline in proteostasis. The compounds were found to activate cathepsins B and L, which are crucial for protein degradation .

Case Studies

- Study on Proteasome Activity : A study evaluated the effects of various benzoic acid derivatives on proteasomal activity in human fibroblasts. It was found that certain compounds significantly enhanced chymotrypsin-like activity, indicating their potential as modulators of proteostasis .

- Agricultural Applications : Research on 3-bromo-4-methoxybenzoic acid highlighted its efficacy in controlling crop pests and enhancing plant growth regulation. This suggests that similar compounds may also possess beneficial agricultural properties .

Comparative Analysis

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Antimicrobial, enhances proteasome activity | Contains both bromine and methoxy groups |

| 3-Bromo-4-Methoxybenzoic Acid | Effective against specific plant pathogens | Demonstrated agricultural applications |

| 2-Chloro-4-Methylbenzoic Acid | Antifungal properties | Lacks bromine substitution; different reactivity |

Q & A

Basic Questions

Q. What spectroscopic methods are essential for confirming the substitution pattern of 5-bromo-4-methoxy-3-methylbenzoic acid?

- Methodological Answer : Use 1H and 13C NMR to identify substituent positions through coupling patterns and chemical shifts. For overlapping signals, employ 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity. IR spectroscopy verifies carboxylic acid and ether functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For ambiguous cases, single-crystal X-ray diffraction provides definitive structural proof .

Q. How can reaction conditions be optimized during the synthesis of substituted benzoic acid derivatives like this compound?

- Methodological Answer : Optimize electrophilic bromination and methoxylation steps by controlling temperature (e.g., 0–5°C for bromine stability) and using catalysts like FeBr3. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or flash chromatography . Final purity should be assessed using HPLC (>98% purity threshold) and differential scanning calorimetry (DSC) for crystallinity .

Q. What strategies ensure accurate quantification of impurities in this compound?

- Methodological Answer : Employ LC-MS/MS to identify trace byproducts (e.g., dehalogenated or demethylated derivatives). Use 1H NMR relaxation experiments to detect low-level impurities. Quantify using calibration curves with internal standards (e.g., deuterated analogs). Validate methods against ICH guidelines for precision (RSD <2%) and accuracy (recovery 95–105%) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve molecular conformation and intermolecular interactions in this compound?

- Methodological Answer : Grow single crystals in a slow-evaporation solvent system (e.g., ethanol/water). Collect diffraction data at 100 K to minimize thermal motion. Use SHELXS/SHELXD for phase solution and SHELXL for refinement, optimizing parameters like R1 (<5%) and wR2 (<12%). Analyze Hirshfeld surfaces for halogen bonding (Br···O) and π-stacking interactions. Validate with PLATON for symmetry checks .

Q. How should researchers address contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Re-examine computational parameters (e.g., DFT functionals, solvation models) and experimental conditions (e.g., solvent polarity, catalyst loading). Perform kinetic isotope effect (KIE) studies to probe mechanisms. Use in situ IR/Raman spectroscopy to detect transient intermediates. Compare SC-XRD bond lengths with DFT-optimized geometries to identify steric/electronic mismatches .

Q. What advanced NMR techniques resolve dynamic effects in this compound under varying conditions?

- Methodological Answer : Apply variable-temperature NMR (−50°C to 80°C) to slow conformational exchange. Use DOSY to study aggregation in solution. For paramagnetic impurities, employ T1/T2 relaxation measurements . Simulate line shapes with SpinWorks or MNova and compare with ab initio MD simulations .

Q. How can iterative data analysis resolve discrepancies in spectroscopic and crystallographic data?

- Methodological Answer : Adopt an iterative validation loop : (1) Re-process raw NMR/X-ray data with alternative software (e.g., CrysAlis PRO vs. SAINT ), (2) Replicate experiments under controlled humidity/temperature, (3) Cross-correlate with solid-state NMR for polymorph identification. Publish negative results to inform community benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.